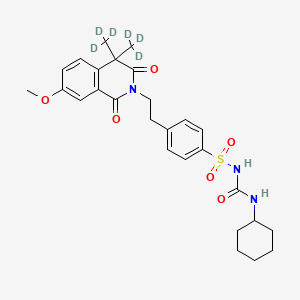
Gliquidone-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gliquidone-d6 is a deuterated form of gliquidone, an anti-diabetic medication belonging to the sulfonylurea class. It is used primarily in the treatment of type 2 diabetes mellitus. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of gliquidone due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gliquidone-d6 involves the incorporation of deuterium atoms into the gliquidone molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of gliquidone can result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Gliquidone-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonylurea derivatives.
Wissenschaftliche Forschungsanwendungen
Gliquidone-d6 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of gliquidone.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Biological Research: Studied for its effects on insulin release and glucose regulation.
Wirkmechanismus
Gliquidone-d6, like gliquidone, exerts its effects by binding to ATP-sensitive potassium channels on the pancreatic beta cells. This binding inhibits potassium efflux, leading to cell membrane depolarization. The depolarization opens voltage-dependent calcium channels, allowing calcium influx, which in turn stimulates insulin release from the beta cells. This mechanism helps in lowering blood glucose levels.
Vergleich Mit ähnlichen Verbindungen
Gliquidone-d6 is compared with other sulfonylurea drugs such as glibenclamide, glimepiride, and gliclazide. While all these compounds share a similar mechanism of action, this compound is unique due to its deuterium labeling, which provides advantages in research applications. The deuterium atoms make it more stable and allow for precise tracking in metabolic studies.
Similar Compounds
Glibenclamide: Another sulfonylurea used in the treatment of type 2 diabetes.
Glimepiride: Known for its long duration of action.
Gliclazide: Notable for its minimal risk of hypoglycemia.
Eigenschaften
Molekularformel |
C27H33N3O6S |
|---|---|
Molekulargewicht |
533.7 g/mol |
IUPAC-Name |
1-cyclohexyl-3-[4-[2-[7-methoxy-1,3-dioxo-4,4-bis(trideuteriomethyl)isoquinolin-2-yl]ethyl]phenyl]sulfonylurea |
InChI |
InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33)/i1D3,2D3 |
InChI-Schlüssel |
LLJFMFZYVVLQKT-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
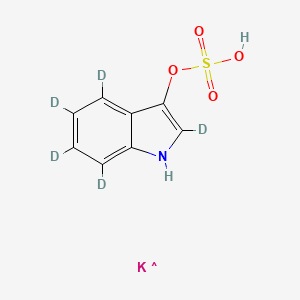
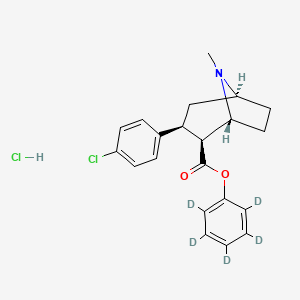
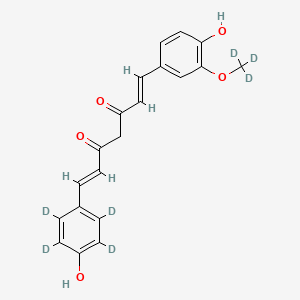
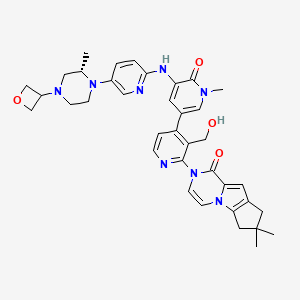
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
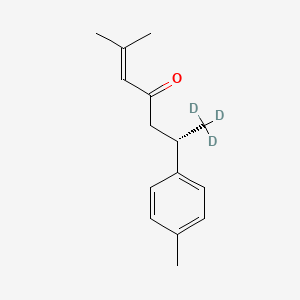
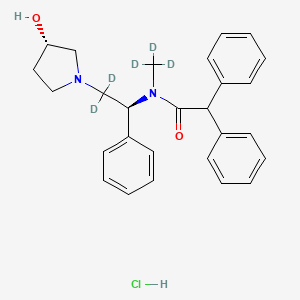

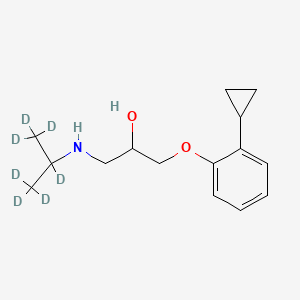
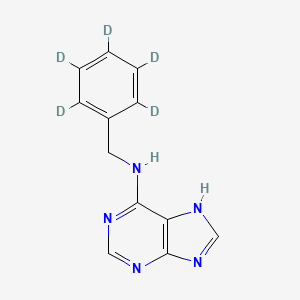
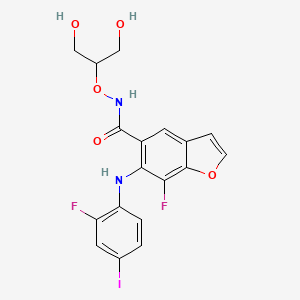
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)
